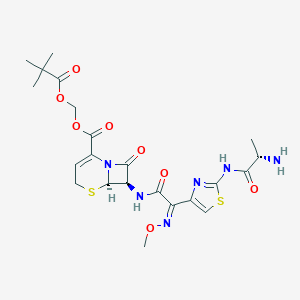

![molecular formula C18H24N2O4 B109487 (4R)-5-(1H-吲哚-3-基)-4-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸 CAS No. 959577-59-4](/img/structure/B109487.png)

(4R)-5-(1H-吲哚-3-基)-4-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

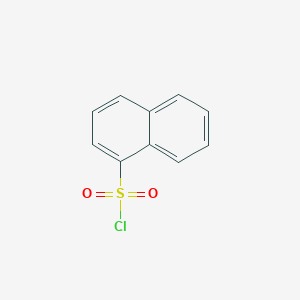

Several synthetic methods exist for preparing (4R)-tryptophan. Notably, metal-free catalyzed oxidative trimerization of indoles using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in air has been developed. This approach yields 2-(1H-indol-3-yl)-2,3′-biindolin-3-ones, which can be further modified to obtain (4R)-tryptophan derivatives .

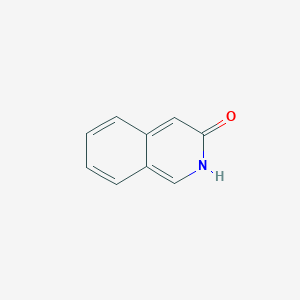

Additionally, an efficient one-step electrochemical cross-dehydrogenative coupling process has been employed to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones, which could serve as intermediates for (4R)-tryptophan derivatives .

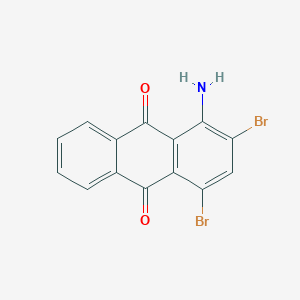

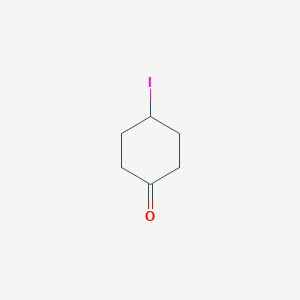

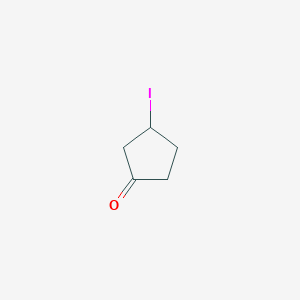

Molecular Structure Analysis

The molecular structure of (4R)-tryptophan consists of an indole ring, a pentanoic acid side chain, and a chiral center at the C4 position. The indole moiety contributes to its aromatic character and biological activity .

Chemical Reactions Analysis

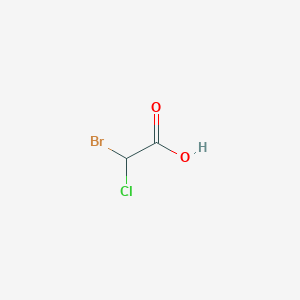

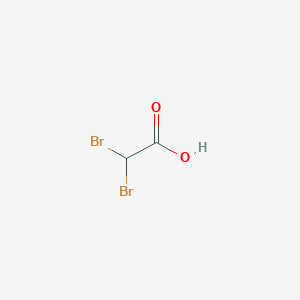

The formation of (4R)-tryptophan can involve various reactions, including oxidative trimerization of indoles, electrochemical cross-dehydrogenative coupling, and intramolecular N-nucleophilic addition. Mechanistic studies have elucidated the regioselective bond cleavage and coordination steps in these processes .

科学研究应用

立体化学研究

- 对涉及类似化合物的反应进行了立体化学研究。例如,El-Samahy (2005) 的一项研究调查了甲乙基酮对相关吲哚亚乙酸酯的亲核加成,导致了各种异构化合物 (El-Samahy,2005).

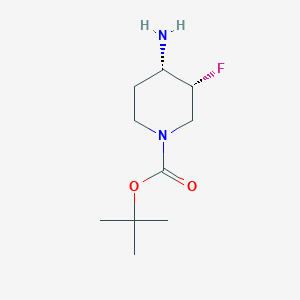

衍生物的合成

- Hartmann 等人 (1994) 的研究涉及合成结构与 (4R)-5-(1H-吲哚-3-基)-4-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸相似的化合物,探索了它们作为分枝酸生物合成抑制剂的潜力 (Hartmann 等人,1994).

催化反应的动力学分析

- Kao 和 Tsai (2016) 的一项研究涉及使用结构相似的化合物对脂肪酶催化的反应进行动力学分析,提供了对这些分子的化学行为的见解 (Kao 和 Tsai,2016).

计算肽学

- Flores-Holguín 等人 (2019) 研究的计算肽学与理解 (4R)-5-(1H-吲哚-3-基)-4-[(2-甲基丙烷-2-基)氧羰基氨基]戊酸等复杂氨基酸在生物系统中的行为相关 (Flores-Holguín 等人,2019).

用于抗菌和抗癌应用的合成

- Sharma 等人 (2012) 对相关吲哚衍生物的合成研究提供了对其潜在抗菌和抗癌应用的见解 (Sharma 等人,2012).

属性

IUPAC Name |

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYUVNZXIBSYAM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。